molecular formula C16H14N4OS B2580499 1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034385-87-8

1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2580499
CAS No.: 2034385-87-8
M. Wt: 310.38
InChI Key: GEGMPEXAYMFAQX-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

    Metal Complex Formation: The bipyridine moiety can coordinate with metal ions, forming stable complexes that exhibit unique catalytic or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-ylmethyl)urea: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.

    2,4’-Bipyridine: Does not contain the thiophene ring or urea group, limiting its biological activity.

    Thiourea Derivatives: Similar in structure but contain sulfur instead of oxygen, leading to different reactivity and properties.

Uniqueness

1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of bipyridine and thiophene moieties, which confer both coordination chemistry versatility and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(19-11-14-2-1-9-22-14)20-13-3-4-15(18-10-13)12-5-7-17-8-6-12/h1-10H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGMPEXAYMFAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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